molecular formula C12H14 B12528404 1-(1-Cyclopropylideneethyl)-4-methylbenzene CAS No. 671782-19-7

1-(1-Cyclopropylideneethyl)-4-methylbenzene

Cat. No.: B12528404
CAS No.: 671782-19-7
M. Wt: 158.24 g/mol
InChI Key: UYIWRDLBQDROQV-UHFFFAOYSA-N
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Description

1-(1-Cyclopropylideneethyl)-4-methylbenzene is an organic compound with the molecular formula C11H12 It is characterized by a benzene ring substituted with a cyclopropylideneethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Cyclopropylideneethyl)-4-methylbenzene can be synthesized through a palladium-catalyzed hydroalkylation reaction of methylenecyclopropanes with simple hydrazones. This method involves the selective cleavage of carbon-carbon sigma bonds under mild conditions, resulting in high yields of the desired product .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(1-Cyclopropylideneethyl)-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopropylidene group to a cyclopropyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Cyclopropyl derivatives.

    Substitution: Halogenated, nitrated, and sulfonated benzene derivatives.

Scientific Research Applications

1-(1-Cyclopropylideneethyl)-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(1-Cyclopropylideneethyl)-4-methylbenzene involves its interaction with molecular targets through its reactive cyclopropylidene group. This group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

    Cyclopropylbenzene: Similar structure but lacks the cyclopropylidene group.

    1-(1-Cyclopropylideneethyl)-benzene: Similar structure but without the methyl group on the benzene ring.

    4-Methylcyclopropylbenzene: Similar structure but with a cyclopropyl group instead of a cyclopropylidene group.

Uniqueness: 1-(1-Cyclopropylideneethyl)-4-methylbenzene is unique due to the presence of both a cyclopropylidene group and a methyl group on the benzene ring.

Properties

CAS No.

671782-19-7

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

1-(1-cyclopropylideneethyl)-4-methylbenzene

InChI

InChI=1S/C12H14/c1-9-3-5-11(6-4-9)10(2)12-7-8-12/h3-6H,7-8H2,1-2H3

InChI Key

UYIWRDLBQDROQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C2CC2)C

Origin of Product

United States

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